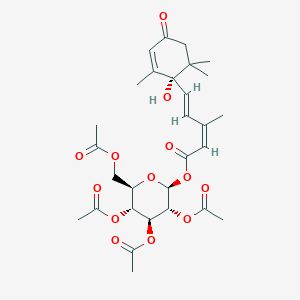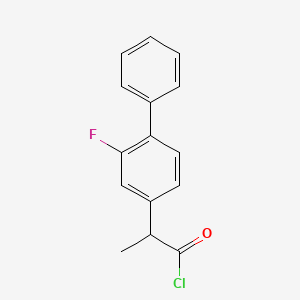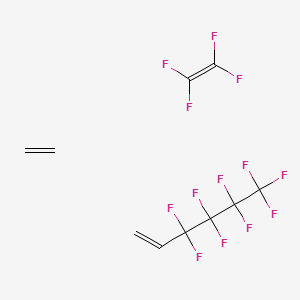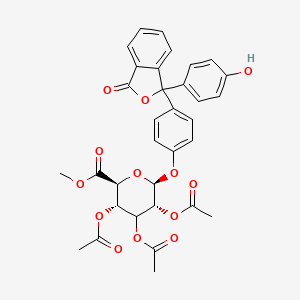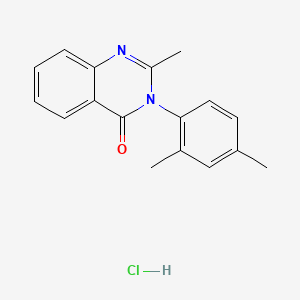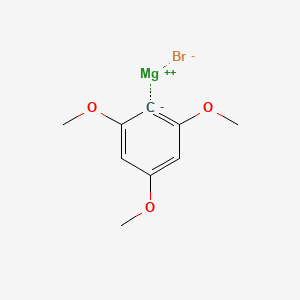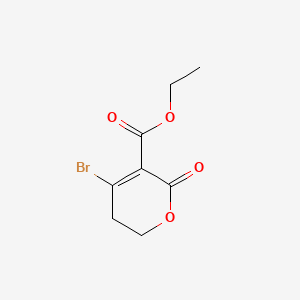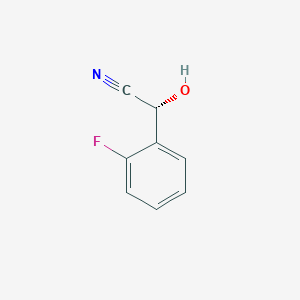
(R)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is a chiral compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group adjacent to a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 2-fluorobenzaldehyde with cyanide sources under basic conditions. One common method includes the use of potassium cyanide (KCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, followed by the reduction of the resulting intermediate to yield the desired product.
Industrial Production Methods
Industrial production of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-2-oxoacetonitrile.
Reduction: Formation of ®-2-(2-Fluorophenyl)-2-aminoethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, making it a valuable compound in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(2-Fluorophenyl)-2-hydroxypropionitrile: A structurally similar compound with an additional methyl group.
2-(2-Chlorophenyl)-2-hydroxyacetonitrile: A compound with a chlorine atom instead of fluorine, exhibiting different reactivity and properties.
Uniqueness
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C8H6FNO |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
(2R)-2-(2-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
Clé InChI |
SDADKJCPTQNFRZ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@H](C#N)O)F |
SMILES canonique |
C1=CC=C(C(=C1)C(C#N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


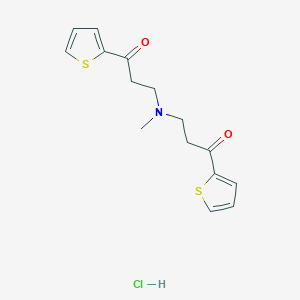
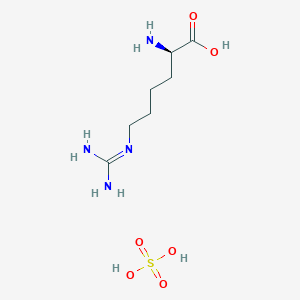

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
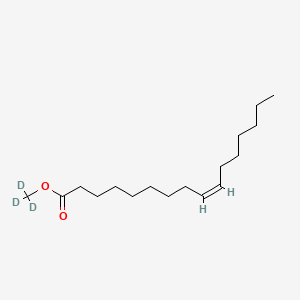
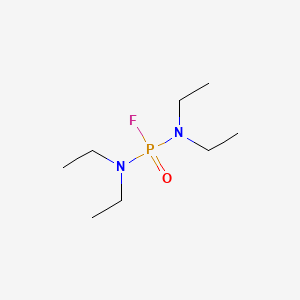
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
